(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound with significant potential in pharmaceutical research. It features a complex structure that incorporates both a thiophene ring and a phthalazine moiety. The compound's molecular formula is , and it has a molecular weight of approximately 379.48 g/mol. This compound is classified as an acylamide, which is known for its applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information regarding its structure and properties. It falls under the category of organic compounds, specifically within the sub-category of heterocyclic compounds due to the presence of nitrogen-containing rings.
The synthesis of (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, similar compounds suggest that methods may include:
Reagents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used as solvents in these reactions, while catalysts may include bases like sodium hydride or potassium carbonate to facilitate the formation of carbon-nitrogen bonds.
The molecular structure of (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide can be represented using various structural notations:
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CS4
SSXAGPHDTBCWAN-VAWYXSNFSA-N
These notations convey the arrangement of atoms and the connectivity within the molecule.
The compound features:
(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions often require specific conditions, such as temperature control and pH adjustments, to optimize yields and selectivity.
Further studies would be necessary to elucidate its precise mechanism and identify potential biological targets.
The physical properties of (Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide include:
Chemical properties include stability under various conditions, reactivity with nucleophiles, and susceptibility to hydrolysis. These properties are crucial for determining its shelf life and storage requirements.
(Z)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide has potential applications in scientific research, particularly in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting the importance of detailed study in drug discovery processes. Further research into its properties and mechanisms will enhance understanding and broaden its potential uses in science and medicine.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: